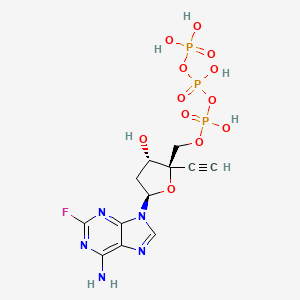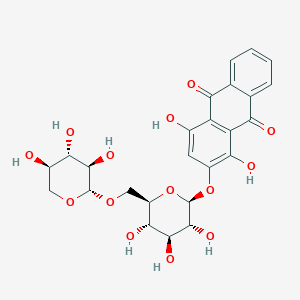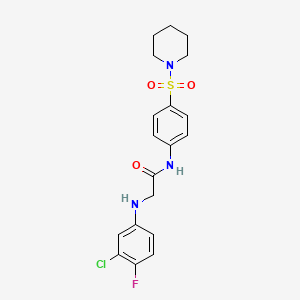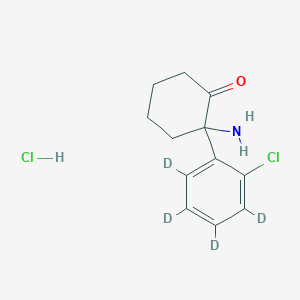
Norketamine-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norketamine-d4 (hydrochloride) is a deuterated form of norketamine, which is the primary active metabolite of ketamine. This compound is often used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications . Norketamine itself is known for its pharmacological properties, including acting as a noncompetitive NMDA receptor antagonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Norketamine-d4 (hydrochloride) typically involves the deuteration of norketamine. The process begins with the synthesis of norketamine, which is achieved through the demethylation of ketamine. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of Norketamine-d4 (hydrochloride) involves large-scale synthesis using deuterated reagents. The compound is then purified and crystallized to achieve the desired purity and isotopic labeling. The final product is often formulated as a solution in methanol for ease of use in analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Norketamine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can convert norketamine to hydroxynorketamine.
Reduction: Reduction reactions can further modify the structure of norketamine.
Substitution: Substitution reactions can introduce different functional groups into the norketamine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxynorketamine, dehydronorketamine, and other substituted derivatives of norketamine. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Norketamine-d4 (hydrochloride) is widely used in scientific research, particularly in the following fields:
Wirkmechanismus
Norketamine-d4 (hydrochloride) exerts its effects primarily through its action as a noncompetitive NMDA receptor antagonist. This mechanism involves the inhibition of NMDA receptors, which are involved in synaptic plasticity and memory function. By blocking these receptors, norketamine-d4 can modulate neurotransmission and produce antidepressant effects . Additionally, norketamine-d4 interacts with opioid receptors, contributing to its analgesic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketamine: The parent compound of norketamine, known for its anesthetic and antidepressant properties.
Esketamine: An enantiomer of ketamine, used for its rapid-acting antidepressant effects.
Hydroxynorketamine: A metabolite of norketamine with potential neuroprotective effects.
Uniqueness
Norketamine-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its pharmacological profile is similar to norketamine, but the deuteration can influence its metabolic stability and pharmacokinetics .
Eigenschaften
Molekularformel |
C12H15Cl2NO |
|---|---|
Molekulargewicht |
264.18 g/mol |
IUPAC-Name |
2-amino-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H/i1D,2D,5D,6D; |
InChI-Schlüssel |
CLPOJGPBUGCUKT-LZLIYGNZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2=O)N)Cl)[2H])[2H].Cl |
Kanonische SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



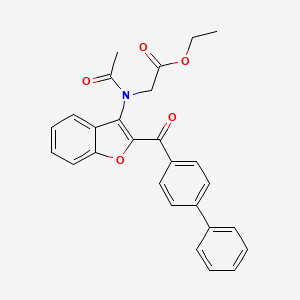
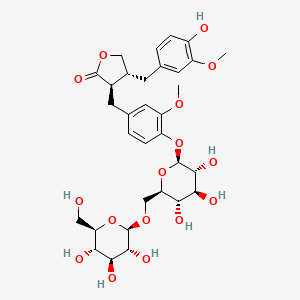
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11937147.png)
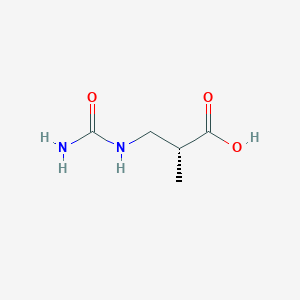
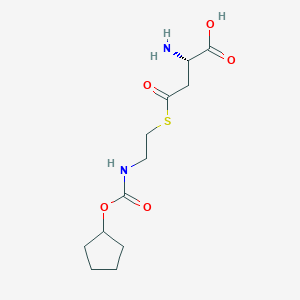
![(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11937168.png)

![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
